molecular formula C31H40O8 B13744307 (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate CAS No. 56744-60-6

(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate

Cat. No.: B13744307
CAS No.: 56744-60-6
M. Wt: 540.6 g/mol
InChI Key: NREFJJBCYMZUEK-UHFFFAOYSA-N
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Description

This compound, also known as Bisphenol A bis(methacryloyloxyethoxyethyl ether) (CAS: 24447-72-1), is a methacrylate-functionalized derivative of bisphenol A (BPA) with ethoxylated spacer chains. Its molecular formula is C29H36O6, with a molar mass of 480.59 g/mol . Key properties include:

  • Appearance: Colorless to light yellow solid.
  • Density: 1.161 g/mL at 25°C.
  • Refractive Index: 1.552 (n20/D).
  • Hazard Profile: Irritant (Xi), posing risks to eyes and requiring protective equipment during handling .

It is widely used in dental resins, coatings, and photocurable polymers due to its high reactivity and ability to form cross-linked networks .

Properties

CAS No.

56744-60-6

Molecular Formula

C31H40O8

Molecular Weight

540.6 g/mol

IUPAC Name

2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C31H40O8/c1-23(2)29(32)38-21-17-34-15-19-36-27-11-7-25(8-12-27)31(5,6)26-9-13-28(14-10-26)37-20-16-35-18-22-39-30(33)24(3)4/h7-14H,1,3,15-22H2,2,4-6H3

InChI Key

NREFJJBCYMZUEK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)C(=C)C

Related CAS

75212-93-0

Origin of Product

United States

Preparation Methods

Direct Esterification via Methacryloyl Chloride

Method Overview:

This route involves the acylation of bisphenol A derivatives with methacryloyl chloride in the presence of a base, typically pyridine, which acts both as a solvent and a catalyst. The process is characterized by high reactivity and efficiency, suitable for industrial scale-up.

Reaction Scheme:

$$
\text{Bisphenol A derivative} + 2 \ \text{Methacryloyl chloride} \xrightarrow{\text{Base}} \text{(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate}
$$

Procedure:

  • Dissolve bisphenol A derivative in anhydrous dichloromethane.
  • Add pyridine as a base under nitrogen atmosphere.
  • Slowly introduce methacryloyl chloride dropwise, maintaining low temperature (~0°C).
  • Stir the mixture for several hours at room temperature.
  • Quench with water, extract the organic phase, wash, and dry.
  • Purify via column chromatography or recrystallization.

Advantages:

  • High selectivity and yield.
  • Rapid reaction kinetics.

Limitations:

  • Use of corrosive methacryloyl chloride.
  • Requires strict moisture control.

Esterification via Methacrylic Acid and DCC/DMAP

Method Overview:

This method employs methacrylic acid activated by carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.

Reaction Scheme:

$$
\text{Bisphenol A derivative} + 2 \ \text{Methacrylic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}
$$

Procedure:

  • Dissolve bisphenol A derivative in anhydrous solvent (e.g., dichloromethane).
  • Add DCC and DMAP, stirring at room temperature.
  • Introduce methacrylic acid gradually.
  • Continue stirring for 24-48 hours.
  • Filter off dicyclohexylurea precipitate.
  • Wash and purify the product.

Advantages:

  • Milder reaction conditions.
  • Reduced hazards compared to acyl chlorides.

Limitations:

  • Longer reaction times.
  • Possible formation of side products.

Stepwise Synthesis with Protective Groups

In some cases, selective functionalization involves protecting groups on phenolic hydroxyls, followed by deprotection after esterification, to control regioselectivity and prevent cross-reactions.

Optimization and Control Parameters

Parameter Effect References
Temperature Influences reaction rate and selectivity ,
Molar ratios Affects yield and purity ,
Solvent choice Impacts solubility and reaction kinetics ,
Catalyst concentration Modulates reaction speed ,

Data Table: Typical Synthesis Conditions

Method Reagents Catalyst Solvent Temperature Reaction Time Yield (%) References
Acyl chloride method Bisphenol A derivative + methacryloyl chloride Pyridine Dichloromethane 0–25°C 4–8 hours 75–85
Acid activation method Bisphenol A derivative + methacrylic acid DCC/DMAP Dichloromethane Room temp 24–48 hours 65–75

Research Findings and Considerations

  • Yield Optimization: Studies indicate that controlling molar ratios and reaction temperature can significantly enhance yields, with optimal conditions reported at a 2:2 molar ratio of bisphenol A derivative to methacryloyl chloride and ambient temperature.
  • Purity Control: Purification via chromatography or recrystallization is essential to remove unreacted starting materials and side products, ensuring high-quality monomers for polymer applications.
  • Environmental and Safety Aspects: Use of hazardous reagents like methacryloyl chloride necessitates strict safety protocols; alternative milder methods are under investigation for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or amines replace the ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.

    Biological Studies: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Material Science: It is employed in the production of coatings and adhesives with enhanced durability and resistance to environmental factors.

    Medical Research: The compound is investigated for its potential use in tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of 2-[2-[4-[2-[4-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets:

    Polymerization: The compound undergoes free radical polymerization, where the double bonds react to form long polymer chains.

    Hydrogel Formation: In biological systems, the compound can form hydrogels through cross-linking reactions, providing a matrix for drug encapsulation and release.

    Surface Interaction: In material science, the compound interacts with surfaces to form strong adhesive bonds, enhancing the mechanical properties of coatings and adhesives.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Differences
Target Compound (24447-72-1) C29H36O6 480.59 Bismethacrylate Contains two ethanediyloxy (EO) spacers between BPA and methacrylate groups.
Bisphenol A Ethoxylate Dimethacrylate (41637-38-1) [H2C=C(CH3)CO2(CH2CH2O)nC6H4]2C(CH3)2 Varies (n=2–6) Dimethacrylate Ethoxylation degree (n) varies; longer EO chains increase flexibility.
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) Diacrylate (N/A) C25H30O7 442.50 Diacrylate Propanediyl spacers (vs. ethanediyl) and acrylate termini (lower reactivity than methacrylates).
1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate] (925246-00-0) C23H31N3O4 413.51 Dimethylamino benzoate Non-methacrylate; contains nitrogen-based functional groups.
Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Bisphenol A Ethoxylate Dimethacrylate (n=2) Diacrylate Analog (56361-55-8)
Density (g/cm³) 1.161 1.14–1.18 (varies with n) 1.117
Flash Point (°C) >110 >100 257.4
Refractive Index 1.552 ~1.54–1.56 N/A
Reactivity High (methacrylate) Moderate (depends on n) Lower (acrylate)
  • Reactivity : Methacrylates (e.g., target compound) polymerize faster than acrylates due to higher electron-withdrawing capacity of the methyl group .
  • Flexibility: Ethoxylation (EO units) enhances chain mobility. For example, Bisphenol A Ethoxylate Dimethacrylate with n=6 has lower viscosity and higher flexibility than the target compound (n=2) .

Table 3: Application Comparison

Compound Key Applications Performance Advantages
Target Compound Dental composites, coatings High cross-linking density, durability.
Bisphenol A Ethoxylate Dimethacrylate Adhesives, 3D printing resins Tunable flexibility via EO units.
Diacrylate Analog Inks, adhesives Lower shrinkage during curing.
1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate] Photocatalysts, organic synthesis Non-polymeric; used as a light absorber.

Biological Activity

(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) bismethacrylate, also known by its CAS number 56744-60-6, is a complex organic compound primarily used in polymer chemistry and materials science. Its unique structure contributes to various biological activities, making it a subject of interest in both industrial applications and health-related studies.

  • Molecular Formula : C31H40O8
  • Molecular Weight : 540.64 g/mol
  • Boiling Point : Approximately 633.3 °C
  • Density : 1.100 g/cm³

Biological Activity

The biological activity of this compound is multifaceted, particularly in the context of its use in dental materials and coatings. The following sections detail its biological effects and relevant research findings.

1. Cytotoxicity and Biocompatibility

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on its concentration and exposure duration. In vitro studies have shown that at lower concentrations, it demonstrates acceptable biocompatibility with human cells, while higher concentrations can lead to significant cell death.

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10040

These results suggest that careful consideration must be given to the concentration of this compound when used in medical applications.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties against several pathogens including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, samples of dental resin containing this compound were tested against common oral pathogens. The results indicated a significant reduction in bacterial counts when compared to control groups lacking the compound.

3. Applications in Dental Materials

Due to its favorable mechanical properties and biocompatibility at specific concentrations, this compound is widely used in dental adhesives and composites. Its ability to form strong bonds with tooth structures while exhibiting low toxicity is particularly valuable.

Safety and Regulatory Considerations

Despite its beneficial properties, safety data sheets indicate potential hazards associated with exposure to this compound. It is classified under various regulatory frameworks due to concerns regarding skin irritation and sensitization upon direct contact.

Hazard ClassificationDescription
Skin IrritantMay cause irritation on contact
SensitizerPotential for allergic reactions
Environmental ImpactToxicity to aquatic life observed

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this bismethacrylate monomer?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methacrylate protons (δ ~5.5–6.1 ppm for vinyl groups) and aromatic protons from the bisphenol core (δ ~6.7–7.2 ppm). The ethanediyloxy chain protons typically appear at δ ~3.5–4.5 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Key peaks include C=O stretching (~1720 cm1^{-1}), C-O-C ether linkages (~1250 cm1^{-1}), and C=C methacrylate bonds (~1630 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity, using acetonitrile/water gradients for separation .

Basic: What polymerization methods are suitable for synthesizing crosslinked networks using this monomer?

Answer:

  • Free-Radical Polymerization: Initiate with azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in inert solvents (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C. Monitor conversion via gel permeation chromatography (GPC) .
  • Photopolymerization: Use UV light (365 nm) with photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA). Real-time FTIR can track C=C bond consumption .
  • Post-Functionalization: The hydroxyl groups in the ethanediyloxy chain (if present) enable further modification via esterification or urethane formation .

Advanced: How does the ethoxylation degree (n) in the monomer’s structure affect the mechanical properties of resulting polymers?

Answer:

  • Experimental Design: Synthesize monomers with varying ethoxylation units (n = 2, 4, 6) and prepare crosslinked films.
  • Mechanical Testing:
    • Dynamic Mechanical Analysis (DMA): Higher n values reduce glass transition temperature (Tg) due to increased chain flexibility. For example, n=6 may yield Tg ~50°C vs. n=2 at ~90°C .
    • Tensile Strength: Longer ethoxylated chains decrease tensile strength but enhance elongation at break, as observed in analogous methacrylate systems .
  • Data Interpretation: Correlate n with crosslink density using Flory-Rehner theory applied to swelling experiments in toluene .

Advanced: How can researchers resolve contradictions in reported solubility parameters for this monomer across different studies?

Answer:

  • Methodological Refinement:
    • Hansen Solubility Parameters (HSP): Calculate HSP (δD_D, δP_P, δH_H) via turbidimetry titration in solvent blends (e.g., acetone/hexane). Compare with literature values .
    • Controlled Environment Testing: Standardize temperature and humidity, as hygroscopic ethanediyloxy chains may absorb moisture, altering solubility .
  • Case Study: Discrepancies in dimethyl sulfoxide (DMSO) solubility may arise from batch-to-batch variation in ethoxylation. Verify n via MALDI-TOF MS .

Advanced: What computational approaches predict the monomer’s reactivity in copolymerization with acrylamide derivatives?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to estimate reactivity ratios. Methacrylate’s electron-deficient double bond may favor cross-propagation with electron-rich comonomers .
  • Kinetic Monte Carlo Simulations: Model copolymerization kinetics using known rate constants for methacrylate-acrylamide systems. Validate with 1H^1H-NMR kinetic data .
  • Challenges: Account for steric hindrance from the bisphenol core, which may reduce accessibility of the methacrylate group .

Advanced: How does the monomer’s architecture influence drug encapsulation efficiency in polymeric nanoparticles?

Answer:

  • Experimental Framework:
    • Nanoparticle Synthesis: Use emulsion polymerization with the monomer and a model drug (e.g., doxorubicin). Vary the ethoxylation degree (n) and crosslinker concentration.
    • Encapsulation Efficiency (EE): Higher n improves EE (e.g., 75% for n=6 vs. 60% for n=2) due to increased hydrophilicity and drug-polymer compatibility .
  • Release Kinetics: Monitor via dialysis; longer ethoxylated chains slow release rates by reducing matrix hydrophobicity .

Advanced: What analytical methods detect residual monomers in polymerized films, and how can thresholds be optimized?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect unreacted monomer using a DB-5 column and splitless injection. Limit of detection (LOD) ~0.1 ppm .
  • Threshold Optimization: Balance biocompatibility (e.g., ISO 10993-5 cytotoxicity standards) with mechanical performance. For biomedical applications, residual monomer should be <0.5 wt% .

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